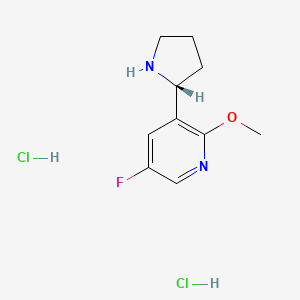

(R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine dihydrochloride

Description

Properties

IUPAC Name |

5-fluoro-2-methoxy-3-[(2R)-pyrrolidin-2-yl]pyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O.2ClH/c1-14-10-8(5-7(11)6-13-10)9-3-2-4-12-9;;/h5-6,9,12H,2-4H2,1H3;2*1H/t9-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQHRAALDOGEVBC-KLQYNRQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)F)C2CCCN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=N1)F)[C@H]2CCCN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

(R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine dihydrochloride, also known by its CAS number 1260845-81-5, is a pyridine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a fluorine atom and a methoxy group, contributing to its interaction with biological systems.

- Molecular Formula : C10H15Cl2FN2O

- Molecular Weight : 269.14 g/mol

- CAS Number : 1260845-81-5

- Purity : Typically above 95% in commercial preparations.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the pyrrolidine moiety enhances its binding affinity to these targets, potentially leading to various pharmacological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests have demonstrated significant antibacterial and antifungal activities against several pathogenic strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Candida albicans | 16.69 - 78.23 µM |

These results indicate that this compound exhibits moderate to good antimicrobial activity, particularly against Gram-positive bacteria and certain fungi .

Case Studies

- Antibacterial Efficacy : A study conducted on various pyridine derivatives, including this compound, found that it effectively inhibited the growth of Bacillus subtilis and Pseudomonas aeruginosa. The study reported inhibition zones ranging from 18 mm to 24 mm, suggesting a strong antibacterial effect .

- Antifungal Activity : Another investigation into the antifungal properties revealed that this compound significantly inhibited the growth of Fusarium oxysporum, with MIC values indicating effective concentration ranges for therapeutic applications .

Toxicological Profile

The safety profile of this compound has been assessed through various toxicity studies. The compound has been classified with precautionary statements indicating potential irritations upon contact with skin or eyes, necessitating careful handling in laboratory settings .

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant Activity

Research has indicated that (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine dihydrochloride exhibits properties that may be beneficial in treating depression. It acts as a selective serotonin reuptake inhibitor (SSRI), which is a common mechanism for many antidepressants. Studies have shown that this compound can enhance serotonin levels in the brain, potentially alleviating symptoms of depression .

1.2 Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. In animal models of neurodegenerative diseases, it demonstrated a capacity to protect neuronal cells from apoptosis and oxidative stress. This suggests its potential use in therapies for conditions like Alzheimer's disease and Parkinson's disease .

Neuroscience Research

2.1 Cognitive Enhancement

In preclinical studies, this compound has been linked to cognitive enhancement. It appears to facilitate learning and memory processes by modulating neurotransmitter systems, particularly those involving acetylcholine and dopamine . This makes it a candidate for further research into treatments for cognitive impairments associated with aging or neurodegeneration.

2.2 Pain Management

There is emerging evidence that this compound may play a role in pain management, particularly in neuropathic pain models. By influencing pain pathways in the central nervous system, it could offer new avenues for treating chronic pain conditions without the side effects associated with traditional analgesics .

Synthetic Methodologies

3.1 Synthesis of Derivatives

The synthesis of this compound has been utilized as a precursor for creating various derivatives that may possess enhanced pharmacological properties. Researchers have explored modifications to the pyridine ring and pyrrolidine moiety to optimize activity against specific targets in drug discovery programs .

3.2 Applications in Drug Development

As a building block in pharmaceutical chemistry, this compound serves as a template for developing new drugs targeting various receptor systems. Its unique structural features allow for the exploration of diverse chemical modifications that can lead to novel therapeutic agents with improved efficacy and reduced side effects .

Comparison with Similar Compounds

Key Observations :

- Fluorine and methoxy substituents introduce steric and electronic effects absent in Nicotyrine or Anabasine, likely altering binding affinity and metabolic stability .

Pyridine Derivatives with Halogen/Methoxy Substituents ()

Key Observations :

- Halogen positioning (e.g., fluorine at position 5 vs. 2) significantly impacts electronic properties and intermolecular interactions, as seen in crystallographic data .

- The methoxy group in the target compound may reduce metabolic oxidation compared to hydroxylated analogs like 5-chloro-2-methoxypyridin-3-ol .

Key Observations :

Critical Gaps :

- Limited data on the compound’s binding affinity to specific nAChR subtypes.

- No direct comparison with fluorinated nicotine analogs (e.g., fluoronornicotine).

Preparation Methods

Synthesis of (R)-tert-butyl 2-(5-fluoro-2-methoxypyridin-3-yl)pyrrolidine-1-carboxylate

- Starting Materials: Chiral pyrrolidine derivative and 5-fluoro-2-methoxypyridine-3-boronic acid or equivalent halide.

- Reaction Conditions: Typical Suzuki coupling or nucleophilic substitution under inert atmosphere.

- Catalysts/Reagents: Palladium-based catalysts for cross-coupling or base-promoted substitution.

- Solvents: Commonly ethyl acetate or tetrahydrofuran (THF).

- Temperature: Room temperature to mild heating (20–60°C).

- Reaction Time: Several hours to overnight.

Deprotection to (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine

- Reagents: Trifluoroacetic acid (TFA) is added to the protected intermediate.

- Conditions: Stirring at room temperature for several hours (e.g., 24 hours).

- Workup: The reaction mixture is washed sequentially with saturated sodium bicarbonate solution, water, and brine to remove acid and impurities.

- Drying: Over anhydrous sodium sulfate.

- Isolation: Evaporation under reduced pressure yields the free amine.

Formation of Dihydrochloride Salt

- Method: The free base is treated with hydrochloric acid gas or concentrated hydrochloric acid in an appropriate solvent (e.g., ethanol or isopropanol).

- Purpose: To improve the compound’s stability, solubility, and crystallinity.

- Isolation: Precipitation or crystallization of the dihydrochloride salt, followed by filtration and drying.

Experimental Data Table

| Step | Reaction Description | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Coupling to form (R)-tert-butyl 2-(5-fluoro-2-methoxypyridin-3-yl)pyrrolidine-1-carboxylate | Pd catalyst, base, ethyl acetate or THF | 20–60°C | 6–12 hours | 75–85 | Inert atmosphere, anhydrous conditions |

| 2 | Deprotection with trifluoroacetic acid | TFA, stirring at room temperature | 25°C | 24 hours | 80–90 | Sequential washing with NaHCO3, water, brine |

| 3 | Salt formation | HCl gas or concentrated HCl in ethanol | 0–25°C | 1–3 hours | >95 | Crystallization for purification |

Research Findings and Optimization Notes

- The use of trifluoroacetic acid for deprotection is preferred due to its efficiency and mild conditions, minimizing racemization of the chiral center.

- Sequential washing steps are critical to remove residual acid and by-products, ensuring high purity.

- The dihydrochloride salt form significantly improves the compound’s stability for storage and handling, which is essential for pharmaceutical applications.

- Reaction times and temperatures can be optimized depending on scale and equipment; however, room temperature conditions are generally sufficient.

- The stereochemistry is preserved throughout the synthesis by careful control of reaction conditions and choice of protecting groups.

Q & A

Q. What are the recommended synthetic routes for (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine dihydrochloride, and how can purity be validated?

Synthesis typically involves multi-step reactions, including:

- Fluoropyridine core formation : Coupling 5-fluoropyridine derivatives with tert-butyl acrylate under Pd-catalyzed conditions, followed by hydrolysis to yield carboxylic acid intermediates .

- Stereoselective pyrrolidine incorporation : Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) to isolate the (R)-pyrrolidine enantiomer .

- Dihydrochloride salt formation : Reaction with HCl gas in anhydrous ethanol to precipitate the final product.

Q. Purity Validation :

Q. How should researchers handle solubility challenges during in vitro assays with this compound?

The dihydrochloride salt is hygroscopic and exhibits pH-dependent solubility:

- Aqueous buffers : Solubility improves in acidic conditions (pH < 5). Prepare stock solutions in 0.1 M HCl (1–10 mM) and dilute in assay buffers .

- Organic cosolvents : For neutral pH assays, use DMSO (≤5% v/v) to prevent precipitation. Validate solvent effects on biological targets (e.g., enzyme inhibition controls) .

- Free base conversion : In cases of poor salt solubility, neutralize with NaOH and extract into ethyl acetate for ligand-binding studies .

Q. What analytical techniques are critical for structural characterization?

- X-ray crystallography : Resolve absolute configuration of the (R)-pyrrolidine moiety (e.g., using Cu-Kα radiation; compare with (S)-isomer data) .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 257.13 (free base) and isotopic Cl⁻ pattern .

- FTIR : Identify key functional groups (e.g., C-F stretch at 1220–1150 cm⁻¹, NH⁺ bend at 1600 cm⁻¹) .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized during synthesis, and what are common sources of racemization?

Optimization Strategies :

Q. Racemization Risks :

Q. How do structural modifications (e.g., fluorination, methoxy groups) influence target binding in kinase inhibition studies?

Fluorine Impact :

Q. Methoxy Group Role :

- Stabilizes π-π stacking with aromatic residues (e.g., Phe1137 in MET kinase) .

- Modulates logP values: Methoxy substitution decreases hydrophobicity (logP = 1.2 vs. 1.8 for chloro analogs), improving aqueous solubility .

Q. How should contradictory data on metabolic stability be resolved across different in vitro models?

Case Example : Conflicting hepatic clearance rates (e.g., human microsomes vs. rat hepatocytes):

- Species-specific CYP450 activity : Test inhibition of CYP3A4/2D6 isoforms using fluorogenic substrates .

- Protein binding corrections : Measure free fraction (fu) via equilibrium dialysis; adjust intrinsic clearance (CLint) calculations .

- Metabolite identification : Use LC-MS/MS to detect oxidative metabolites (e.g., pyrrolidine N-oxidation) that vary across models .

Q. What computational methods are effective for predicting off-target interactions?

- Molecular docking : Screen against >500 human kinases using Glide SP/XP protocols (Schrödinger Suite) .

- MD simulations : Analyze binding mode stability (RMSD < 2.0 Å over 100 ns) for high-affinity targets (e.g., ABL1, EGFR) .

- Pharmacophore modeling : Identify critical features (e.g., fluorine, protonated amine) using Phase (Schrödinger) to prioritize synthesis analogs .

Q. How can researchers mitigate batch-to-batch variability in bioactivity assays?

- Strict QC protocols : Require ≥95% purity (HPLC), <0.5% (S)-isomer contamination, and consistent Cl⁻ content (elemental analysis) .

- Lyophilization : Store batches as lyophilized powders at -80°C to prevent hydrate formation .

- Bioassay standardization : Include reference inhibitors (e.g., staurosporine for kinase assays) and normalize IC₅₀ values to internal controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.